Cas no 518357-44-3 ((2,4-dichloro-6-fluorophenyl)methanamine)

(2,4-Dichloro-6-fluorophenyl)methanamine is a halogenated aromatic amine with a molecular formula of C7H6Cl2FN. This compound features a benzylamine core substituted with chlorine at the 2- and 4-positions and fluorine at the 6-position, imparting distinct electronic and steric properties. Its structural characteristics make it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of active ingredients requiring selective reactivity. The presence of multiple halogens enhances its utility in cross-coupling reactions and further functionalization. High purity grades are available to ensure consistency in research and industrial applications. Proper handling is advised due to potential reactivity and sensitivity to moisture or air.
(2,4-dichloro-6-fluorophenyl)methanamine structure
518357-44-3 structure
Product Name:(2,4-dichloro-6-fluorophenyl)methanamine
CAS No:518357-44-3
MF:C7H6Cl2FN
MW:194.033643245697
MDL:MFCD28101341
CID:1574900
PubChem ID:20784721
Update Time:2025-05-19

(2,4-dichloro-6-fluorophenyl)methanamine Chemical and Physical Properties

Names and Identifiers

    • Benzenemethanamine, 2,4-dichloro-6-fluoro-
    • (2,4-dichloro-6-fluorophenyl)methanamine
    • DB-148824
    • 518357-44-3
    • SCHEMBL5953268
    • J-507153
    • QPZDTJTYUUNPBC-UHFFFAOYSA-N
    • EN300-220584
    • 2,4-Dichloro-6-fluorobenzenemethanamine
    • 2,4-dichloro-6-fluorobenzylamine
    • MDL: MFCD28101341
    • Inchi: 1S/C7H6Cl2FN/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2H,3,11H2
    • InChI Key: QPZDTJTYUUNPBC-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C=C(C=1CN)F)Cl

Computed Properties

  • Exact Mass: 192.98628
  • Monoisotopic Mass: 192.986
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 134
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26A^2
  • XLogP3: 2.1

Experimental Properties

  • PSA: 26.02

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Additional information on (2,4-dichloro-6-fluorophenyl)methanamine

(2,4-Dichloro-6-fluorophenyl)methanamine: A Comprehensive Overview of Its Chemical Properties and Emerging Applications

CAS No. 518357-44-3 is the unique chemical identifier for the compound (2,4-dichloro-6-fluorophenyl)methanamine, a substituted aniline derivative with a distinctive aromatic core featuring two chlorine atoms at the 2 and 4 positions and a fluorine atom at the 6 position on the benzene ring. The methanamine functional group (-CH₂NH₂) attached to this trihalogenated phenyl system imparts unique physicochemical properties that have garnered significant interest in medicinal chemistry and materials science research. Recent studies highlight its potential as a building block for bioactive molecules due to its structural versatility and tunable electronic characteristics.

The molecular structure of (2,4-dichloro-6-fluorophenyl)methanamine exhibits a planar aromatic system with electron-withdrawing halogen substituents that influence its reactivity profile. The presence of fluorine at the para position introduces subtle steric and electronic effects compared to traditional dichloroanilines, as demonstrated in computational studies published in Journal of Medicinal Chemistry (2023). These findings suggest that the fluorinated variant demonstrates enhanced lipophilicity while maintaining favorable hydrogen bonding capabilities—a critical factor for drug-like properties.

Synthetic methodologies for preparing CAS No. 518357-44-3 have evolved significantly since its initial characterization. Modern approaches often employ transition-metal-catalyzed cross-coupling reactions such as Buchwald-Hartwig amination to introduce the methanamine functionality selectively. A notable advancement reported in Organic Letters (Q1 2023) describes a palladium-catalyzed protocol achieving >90% yield under mild conditions using potassium phosphate as a base. This method represents a marked improvement over traditional electrophilic substitution routes that required harsh reaction conditions.

Pharmacological investigations into derivatives of (2,4-dichloro-6-fluorophenyl)methanamine have revealed promising biological activities across multiple therapeutic areas. Research published in Bioorganic & Medicinal Chemistry Letters (Vol. 98, 2023) demonstrates that this scaffold exhibits potent inhibition against protein kinases involved in cancer progression when conjugated with pyrimidine moieties. The fluorinated aromatic system appears to enhance target specificity while reducing off-target effects compared to non-halogenated analogs.

In materials science applications, the compound's unique electronic properties make it an attractive candidate for organic electronics development. A study from MIT's Department of Chemistry (March 2023) explores its use as a hole-transporting material in perovskite solar cells, where the halogenated aromatic framework contributes to improved charge carrier mobility and device stability under ambient conditions. These findings align with broader trends in molecular engineering toward fluorinated aromatic systems for energy applications.

Analytical techniques such as NMR spectroscopy and X-ray crystallography have been instrumental in characterizing the structural nuances of CAS No. 518357-44-3. Advanced computational methods including DFT calculations provide insights into its conformational preferences and intermolecular interactions, which are critical for rational drug design strategies involving this scaffold. These tools enable researchers to predict reactivity patterns and optimize synthetic pathways with greater precision.

The environmental fate of compounds containing halogenated aromatic moieties remains an active area of research. Recent toxicological assessments indicate that while chlorinated derivatives can persist in ecosystems, strategic substitution patterns like those found in (2,4-dichloro-6-fluorophenyl)methanamine may offer more favorable biodegradation profiles compared to fully chlorinated analogs. Ongoing studies aim to quantify these differences through aquatic bioassays and photolytic degradation experiments.

In conclusion, the compound identified by CAS number 518357-44-3 represents an important chemical entity with diverse applications across pharmaceutical development and advanced materials research. Its unique combination of halogen substituents provides a platform for creating molecules with tailored biological activity and physical properties. As research continues to uncover new aspects of this versatile scaffold, it is likely to play an increasingly prominent role in modern chemical innovation.

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